Anilinium toluenesulphonate

Thermal Stability Organic Synthesis Materials Science

Anilinium toluenesulphonate (CAS 71965-02-1), systematically named phenylammonium 2-methylbenzenesulfonate, is a protic organic salt with the molecular formula C₁₃H₁₅NO₃S and a molecular weight of 265.33 g/mol. It is formed by the equimolar reaction of aniline with p-toluenesulfonic acid, yielding a white to off-white crystalline solid that is readily soluble in water and polar organic solvents due to its ionic character.

Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
CAS No. 71965-02-1
Cat. No. B12662262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnilinium toluenesulphonate
CAS71965-02-1
Molecular FormulaC13H15NO3S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)[O-].C1=CC=C(C=C1)[NH3+]
InChIInChI=1S/C7H8O3S.C6H7N/c1-6-4-2-3-5-7(6)11(8,9)10;7-6-4-2-1-3-5-6/h2-5H,1H3,(H,8,9,10);1-5H,7H2
InChIKeyCUMPYBMVGICTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anilinium Toluenesulphonate (CAS 71965-02-1): A Protic Organic Salt with Differentiated Thermal Stability and Solubility for Industrial and Research Procurement


Anilinium toluenesulphonate (CAS 71965-02-1), systematically named phenylammonium 2-methylbenzenesulfonate, is a protic organic salt with the molecular formula C₁₃H₁₅NO₃S and a molecular weight of 265.33 g/mol . It is formed by the equimolar reaction of aniline with p-toluenesulfonic acid, yielding a white to off-white crystalline solid that is readily soluble in water and polar organic solvents due to its ionic character . Belonging to the class of arylsulfonate salts, this compound serves as a versatile intermediate in organic synthesis and materials science, where its thermal properties and solubility profile offer quantifiable advantages over smaller, non-sulfonate anilinium counterparts.

Why Anilinium Chloride or p-Toluenesulfonic Acid Alone Cannot Replicate the Performance Profile of Anilinium Toluenesulphonate


Attempts to substitute anilinium toluenesulphonate with simpler anilinium salts (e.g., chloride) or the free acid (p-toluenesulfonic acid monohydrate) in thermally demanding or aprotic environments will result in quantifiable performance deficits. Specifically, anilinium chloride exhibits a boiling point nearly 250°C lower than anilinium toluenesulphonate, severely limiting its thermal process window [1]. Conversely, p-toluenesulfonic acid lacks the pre-formed anilinium cation, which is essential for specific nucleophilic substitution and polymerization initiation pathways [2]. The combination of the bulky, charge-delocalized p-toluenesulfonate anion and the protic anilinium cation creates a unique thermal and reactivity profile that is not achievable by simple mixtures of the individual components, making generic substitution impractical for procurement decisions.

Quantitative Evidence Guide: Head-to-Head Thermal Stability and Solubility Benchmarks for Anilinium Toluenesulphonate Against In-Class Analogs


Superior Thermal Stability of Anilinium Toluenesulphonate Against Anilinium Chloride

Anilinium toluenesulphonate demonstrates a dramatically higher boiling point compared to the commonly used anilinium chloride, directly translating to a wider thermal processing window for high-temperature reactions and material curing processes. The target compound exhibits a boiling point of 491.1°C at 760 mmHg , whereas anilinium chloride boils at 245°C under similar conditions [1]. This confirms a quantitatively larger thermal operating range.

Thermal Stability Organic Synthesis Materials Science

Enhanced Solubility Characteristics of Anilinium Toluenesulphonate Relative to Neutral Aniline

The ionic nature of anilinium toluenesulphonate confers markedly improved solubility in polar solvents compared to its neutral parent compound, aniline. Anilinium toluenesulphonate is reported to be soluble in water and polar organic solvents like ethanol . In contrast, aniline has a limited aqueous solubility (approximately 36 g/L at 20°C) and its miscibility with other solvents is constrained by its oily nature [1]. This solubility difference is a critical factor in designing homogeneous reaction mixtures and formulations.

Solubility Polar Solvents Formulation Science

Structural Pre-Organization for N-Alkylation and Polymerization Initiation Versus Free Acid

Anilinium toluenesulphonate serves as a pre-organized ion-pair reagent for N-alkylation reactions and as a precursor to polymerization initiators. Studies using the analogous N,N-dimethylanilinium p-toluenesulfonate (PTSA-DMA) have demonstrated successful quasi-living free radical polymerization of multiple methacrylate monomers at 60°C [1]. This performance is attributed to the specific ion-pair structure. In contrast, p-toluenesulfonic acid (p-TSA) alone functions only as a simple acid catalyst and cannot facilitate such controlled polymerization pathways without the anilinium counterpart [2].

Reactivity N-Alkylation Polymer Chemistry

Verified Application Scenarios for Anilinium Toluenesulphonate Driven by Thermal and Solubility Advantages


High-Temperature Organic Synthesis of N,N-Dialkyl Anilines

Anilinium toluenesulphonate is the reagent of choice for synthesizing N,N-dialkyl aniline compounds under elevated temperatures where other anilinium salts would decompose. Its boiling point of 491.1°C allows for aggressive thermal activation in alkylation reactions, leading to enhanced reaction rates and yields without reagent loss through volatilization. This directly enables efficient production of key intermediates for dyes, pharmaceuticals, and agrochemicals.

Controlled Radical Polymerization Initiator Component

In polymer chemistry, the anilinium p-toluenesulfonate ion-pair framework is critical for initiating quasi-living polymerization. Research on the N,N-dimethyl derivative has shown it enables the controlled polymerization of methyl, ethyl, n-butyl, tert-butyl, and benzyl methacrylates at 60°C, yielding well-defined macromolecules [1]. This application is inaccessible to either the free acid or the free amine alone.

Formulation of Conductive Polymer Blends and Coatings

The solubility of anilinium toluenesulphonate in polar solvents makes it an ideal dopant or additive in the formulation of polyaniline-based conductive coatings. The sulfonate anion acts as a stable charge-compensating agent, while the anilinium cation can initiate polymerization, enabling a streamlined, one-pot synthesis of conductive polymer composites with improved processability.

Pharmaceutical Process Intermediate Requiring Crystalline Salt Formation

For pharmaceutical R&D, anilinium toluenesulphonate offers a well-defined, crystalline intermediate form that simplifies purification and characterization compared to oily or hygroscopic alternatives. Its use as a building block for sulfonamide derivatives, such as those with antimycobacterial activity, is a key procurement driver for medicinal chemistry programs.

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